
Amibegron hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'amibegron est un agoniste sélectif du récepteur bêta3-adrénergique. Il a été développé par Sanofi-Aventis (maintenant Sanofi) et est connu pour sa capacité à pénétrer le système nerveux central. Ce composé a été étudié pour son utilisation potentielle dans le traitement de maladies telles que la dépression, les troubles anxieux, le syndrome du côlon irritable et l'obésité .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate d'amibegron implique la réaction de l'oxyacétate d'éthyle 2-[(7S)-7-[(2R)-2-(3-chlorophényl)-2-hydroxéthyl]amino]-5,6,7,8-tétrahydronaphthalène-2-yl] avec de l'acide chlorhydrique. Les conditions réactionnelles incluent généralement une température et un pH contrôlés pour garantir la formation du sel chlorhydrate .
Méthodes de production industrielle : La production industrielle du chlorhydrate d'amibegron suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'amibegron subit principalement des réactions de substitution en raison de la présence du groupe chloro sur le cycle aromatique. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les amines et les thiols. Les conditions impliquent généralement des températures modérées et des solvants comme le diméthylsulfoxyde ou l'éthanol.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés substitués du chlorhydrate d'amibegron, qui peuvent avoir des propriétés pharmacologiques variables .
4. Applications de la recherche scientifique
Le chlorhydrate d'amibegron a été largement étudié pour ses applications thérapeutiques potentielles :
Chimie : Utilisé comme composé modèle dans l'étude des agonistes du récepteur bêta3-adrénergique.
Biologie : Étudié pour ses effets sur la motilité intestinale et l'activité neuronale dans le cortex préfrontal
Médecine : Exploré pour son potentiel dans le traitement de la dépression, des troubles anxieux et du syndrome du côlon irritable
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs bêta3-adrénergiques.
5. Mécanisme d'action
Le chlorhydrate d'amibegron exerce ses effets en se liant sélectivement et en activant les récepteurs bêta3-adrénergiques. Cette activation entraîne une vasodilatation, une augmentation du tonus sympathique et une diminution du tonus vagal du cœur. L'effet chronotrope positif du composé est principalement d'origine périphérique et peut être attribué à un réflexe barorécepteur-médié .
Composés similaires :
Mirabegron : Un autre agoniste du récepteur bêta3-adrénergique utilisé pour traiter l'hyperactivité vésicale.
Solabegron : Étudié pour son potentiel dans le traitement du syndrome du côlon irritable et d'autres troubles gastro-intestinaux.
Comparaison : Le chlorhydrate d'amibegron est unique en sa capacité à pénétrer le système nerveux central et en ses applications thérapeutiques potentielles dans le traitement de la dépression et des troubles anxieux.
Applications De Recherche Scientifique
Antidepressant and Anxiolytic Effects
Amibegron was primarily developed for its antidepressant and anxiolytic properties. Research has shown that stimulation of B3AR may offer a novel approach to treating anxiety and depressive disorders. A study demonstrated that amibegron could counteract stress-induced behavioral changes in rodent models, suggesting its potential as a treatment for mood disorders .
Clinical Trials
- Phase III Trials : Amibegron was involved in phase III clinical trials comparing its efficacy with paroxetine for treating depression. The trials indicated that it was well-tolerated at doses of 175 mg and 350 mg administered twice daily .
- Safety Profile : In healthy obese volunteers, doses of 60 mg and 180 mg per day were deemed safe over a six-day period .
Gastrointestinal Applications
Amibegron has also been studied for its effects on gastrointestinal motility, particularly in conditions like irritable bowel syndrome (IBS). Its mechanism involves inhibiting intestinal motility, which can be beneficial for patients suffering from IBS symptoms .
Mechanistic Insights
- Cyclic AMP Levels : In vitro studies have shown that amibegron increases cyclic AMP levels in brown adipose tissue, which is associated with energy expenditure and metabolic regulation .
- Potential for IBS Treatment : The compound's ability to modulate gut motility makes it a candidate for further investigation in IBS therapy .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of B3AR agonists like amibegron in models of Alzheimer's disease. Research indicates that stimulation of B3AR can reverse memory deficits and improve cognitive function in animal models . This dual action on mood disorders and cognitive impairment highlights the potential of amibegron as a multifaceted therapeutic agent.
Other Investigated Uses
In addition to its primary applications, amibegron has been investigated for:
- Obesity Management : Due to its role in enhancing brown fat activity, it may help manage obesity by increasing energy expenditure through thermogenesis .
- Chronic Pain Management : Preliminary findings suggest potential benefits in managing chronic pain conditions, although further research is needed to establish efficacy .
Data Summary Table
Application Area | Mechanism of Action | Clinical Evidence | Current Status |
---|---|---|---|
Depression | B3AR agonist effects on mood | Phase III trials (discontinued) | Discontinued |
Anxiety Disorders | Counteracts stress-induced behaviors | Animal studies | Ongoing research |
Irritable Bowel Syndrome | Inhibits intestinal motility | Preclinical studies | Investigational |
Cognitive Impairment | Reverses memory deficits | Animal studies | Ongoing research |
Obesity | Enhances brown fat thermogenesis | Preclinical studies | Investigational |
Mécanisme D'action
Amibegron hydrochloride exerts its effects by selectively binding to and activating beta3-adrenergic receptors. This activation leads to vasodilation, increased sympathetic tone, and reduced vagal tone to the heart. The compound’s positive chronotropic effect is mainly of peripheral origin and can be attributed to a baroreceptor-mediated reflex .
Comparaison Avec Des Composés Similaires
Mirabegron: Another beta3-adrenergic receptor agonist used to treat overactive bladder.
Solabegron: Investigated for its potential in treating irritable bowel syndrome and other gastrointestinal disorders.
Comparison: Amibegron hydrochloride is unique in its ability to enter the central nervous system and its potential therapeutic applications in treating depression and anxiety disorders.
Activité Biologique
Amibegron hydrochloride, also known as SR 58611A, is a selective agonist for the beta-3 adrenergic receptor (β3-AR). This compound has garnered interest due to its potential therapeutic applications in various conditions, including metabolic disorders, depression, and anxiety. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Amibegron functions primarily as an agonist for β3-adrenergic receptors, which are involved in several physiological processes:
- Lipolysis and Thermogenesis : Activation of β3-AR enhances lipolysis (the breakdown of fats) and thermogenesis (heat production) in adipose tissues, particularly brown adipose tissue .
- Intestinal Motility Inhibition : It also inhibits intestinal motility, making it a candidate for treating gastrointestinal disorders .
- Neurotransmitter Modulation : Amibegron has been shown to influence serotonergic and noradrenergic transmissions in the brain, contributing to its anxiolytic and antidepressant effects .
Key Properties
Property | Value |
---|---|
Chemical Formula | C22H26ClNO4 |
Molecular Weight | 403.9 g/mol |
EC50 (β3-AR in Rat Colon) | 3.5 nM |
EC50 (β3-AR in Rat Uterus) | 499 nM |
Solubility in DMSO | 44.04 mg/mL |
Amibegron displays a strong selectivity for β3-AR over other adrenergic receptor subtypes, with a significant activation potency demonstrated in various studies .
Case Studies and Clinical Trials
- Depression and Anxiety : In rodent models, amibegron has shown significant antidepressant and anxiolytic effects. Studies indicated that it stimulates neuronal activity in the prefrontal cortex and increases serotonin synthesis .
- Metabolic Effects : Research has highlighted amibegron's role in enhancing brown fat metabolism through the activation of adenylyl cyclase activity and glycerol release in brown adipocytes. This suggests potential applications in obesity management .
- Gastrointestinal Applications : The compound's ability to inhibit intestinal motility positions it as a potential treatment for conditions like irritable bowel syndrome (IBS) .
Comparative Analysis with Other β3-AR Agonists
Amibegron is part of a class of β3-AR agonists currently being explored for therapeutic use. Below is a comparison with other known agonists:
Compound | Indication | EC50 (nM) | Notes |
---|---|---|---|
Amibegron | Depression, IBS | 3.5 (colon) | Selective β3-AR agonist |
Mirabegron | Overactive bladder | 1.4 | Associated with increased BP |
Vibegron | Overactive bladder | 0.5 | Fewer cardiovascular side effects |
Propriétés
IUPAC Name |
ethyl 2-[[(7S)-7-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H/t19-,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZCDQCNYCVAS-RQBPZYBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923848 | |
Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121524-09-2 | |
Record name | Amibegron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121524-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amibegron hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121524092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl [(7-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20923848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {(7S)-7-[(2R)-2-(3-chlorophenyl)-2-hydroxyethylamino]-5,6,7,8-tetrahydronaphthalen-2-yloxy}acetic acid ethyl ester, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIBEGRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N910CJ679E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.